Cas no 98437-41-3 (2-Bromo-5-hydroxy-4-methoxybenzoic acid)
2-Bromo-5-hydroxy-4-methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-BROMO-2-HYDROXY-4-METHOXYBENZOIC ACID
- 2-Bromo-5-hydroxy-4-methoxybenzoic acid
- 5-bromo-2-iodo-4-methoxybenzoic acid
- 5-Brom-2-hydroxy-4-methoxy-benzoesaeure
- 5-Brom-2-oxy-4-methoxy-benzoesaeure
- 5-Brom-4-methoxy-salicylsaeure
- 5-bromo-2-hydroxy-4-methoxy-benzoic acid
- 5-bromo-4-methoxysalicylic acid
- I04-9641
- AKOS015894357
- 98437-41-3
- EN300-155331
- AS-47455
- F13801
- 5-Bromo-2-hydroxy-4-methoxybenzoic acid, 97%
- SCHEMBL15074288
- DTXSID40584399
- MFCD05865173
- KXVQEKFWNOZTQX-UHFFFAOYSA-N
- 5-Bromo-2-hydroxy-4-methoxybenzoicacid
- YDA43741
- Z1269156689
-
- MDL: MFCD16659606
- Inchi: 1S/C8H7BrO4/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,10H,1H3,(H,11,12)
- InChI Key: KXVQEKFWNOZTQX-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(=O)O)=C(C=C1OC)O
Computed Properties
- Exact Mass: 245.95300
- Monoisotopic Mass: 245.95277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- Melting Point: 270-274 °C (lit.)
- PSA: 66.76000
- LogP: 1.86150
2-Bromo-5-hydroxy-4-methoxybenzoic acid Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
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Hazardous Material Identification:
2-Bromo-5-hydroxy-4-methoxybenzoic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Bromo-5-hydroxy-4-methoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B076655-50mg |
2-Bromo-5-hydroxy-4-methoxybenzoic acid |
98437-41-3 | 50mg |
$ 120.00 | 2022-06-07 | ||
| TRC | B076655-100mg |
2-Bromo-5-hydroxy-4-methoxybenzoic acid |
98437-41-3 | 100mg |
$ 195.00 | 2022-06-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 593893-1G |
2-Bromo-5-hydroxy-4-methoxybenzoic acid |
98437-41-3 | 97% | 1G |
¥1227.8 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 593893-5G |
2-Bromo-5-hydroxy-4-methoxybenzoic acid |
98437-41-3 | 97% | 5G |
¥7330.68 | 2022-02-24 | |
| Matrix Scientific | 097814-250mg |
2-Bromo-5-hydroxy-4-methoxybenzoic acid, 95+% |
98437-41-3 | 95+% | 250mg |
$167.00 | 2023-09-10 | |
| Matrix Scientific | 097814-1g |
2-Bromo-5-hydroxy-4-methoxybenzoic acid, 95+% |
98437-41-3 | 95+% | 1g |
$370.00 | 2023-09-10 | |
| Enamine | EN300-155331-0.05g |
5-bromo-2-hydroxy-4-methoxybenzoic acid |
98437-41-3 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-155331-0.1g |
5-bromo-2-hydroxy-4-methoxybenzoic acid |
98437-41-3 | 95.0% | 0.1g |
$22.0 | 2025-03-21 | |
| Enamine | EN300-155331-0.25g |
5-bromo-2-hydroxy-4-methoxybenzoic acid |
98437-41-3 | 95.0% | 0.25g |
$32.0 | 2025-03-21 | |
| Enamine | EN300-155331-0.5g |
5-bromo-2-hydroxy-4-methoxybenzoic acid |
98437-41-3 | 95.0% | 0.5g |
$50.0 | 2025-03-21 |
2-Bromo-5-hydroxy-4-methoxybenzoic acid Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 2-Bromo-5-hydroxy-4-methoxybenzoic acid
2-Bromo-5-hydroxy-4-methoxybenzoic acid (CAS No. 98437-41-3)
The compound 2-Bromo-5-hydroxy-4-methoxybenzoic acid, identified by the CAS registry number 98437-41-3, is a structurally complex aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique substitution pattern on the benzoic acid backbone, featuring a bromine atom at position 2, a hydroxyl group at position 5, and a methoxy group at position 4. The combination of these substituents imparts distinctive chemical properties, making it a valuable molecule for research and development.
Recent studies have highlighted the importance of 2-Bromo-5-hydroxy-4-methoxybenzoic acid in the field of medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. The presence of the bromine atom facilitates various substitution reactions, enabling the creation of derivatives with enhanced pharmacological activity. Additionally, the hydroxyl and methoxy groups contribute to the molecule's solubility and stability, making it an ideal candidate for drug design.
In terms of synthesis, 2-Bromo-5-hydroxy-4-methoxybenzoic acid can be prepared through a multi-step process involving electrophilic aromatic substitution and oxidation reactions. The selective introduction of substituents requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis have been employed to optimize the production process, reducing reaction times while maintaining product quality.
The structural versatility of this compound has also led to its application in materials science. For instance, derivatives of 2-Bromo-5-hydroxy-4-methoxybenzoic acid have been investigated for their potential use in organic electronics, particularly as components in light-emitting diodes (LEDs) and sensors. The electron-withdrawing effects of the bromine and hydroxyl groups enhance the molecule's electronic properties, making it suitable for advanced material applications.
From an environmental perspective, understanding the degradation pathways of 2-Bromo-5-hydroxy-4-methoxybenzoic acid is crucial for assessing its impact on ecosystems. Studies have shown that this compound undergoes biodegradation under specific microbial conditions, with the methoxy group playing a significant role in facilitating breakdown processes. This knowledge is essential for developing sustainable practices in chemical manufacturing and waste management.
In conclusion, 2-Bromo-5-hydroxy-4-methoxybenzoic acid (CAS No. 98437-41-3) is a multifaceted compound with promising applications across diverse fields. Its unique structure, coupled with recent advancements in synthetic methodologies and material science, positions it as a key player in future innovations. Continued research into its properties will undoubtedly unlock new possibilities for its utilization in both therapeutic and technological contexts.
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